N-hexanoyl-L-Homoserine lactone-d3 N-hexanoyl-L-Homoserine lactone-d3 N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3) contains three deuterium atoms at the C-6 position. It is intended for use as an internal standard for the quantification of C6-HSL by GC- or LC-mass spectrometry. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. A promising field of study involves controlling bacterial infections by quenching their quorum sensing systems. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. C6-HSL is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression, and affecting cellular metabolism. The diverse applications of this molecule include regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199084
InChI: InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3
SMILES: O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1
Molecular Formula: C10H12D3NO3
Molecular Weight: 200.3

N-hexanoyl-L-Homoserine lactone-d3

CAS No.:

Cat. No.: VC0199084

Molecular Formula: C10H12D3NO3

Molecular Weight: 200.3

* For research use only. Not for human or veterinary use.

N-hexanoyl-L-Homoserine lactone-d3 -

Specification

Molecular Formula C10H12D3NO3
Molecular Weight 200.3
Standard InChI InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3
Standard InChI Key ZJFKKPDLNLCPNP-TUWYYBGVSA-N
SMILES O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1

Introduction

Chemical Structure and Properties

Structural Characteristics

N-hexanoyl-L-Homoserine lactone-d3 belongs to the N-acyl-homoserine lactone (AHL) family, differing from the non-deuterated form by containing three deuterium atoms at the terminal carbon position of the hexanoyl chain. This modification maintains the same biological functionality while providing distinct spectroscopic properties essential for analytical applications.

The compound consists of a homoserine lactone ring connected to a hexanoyl chain through an amide bond. The distinguishing feature is the three deuterium atoms replacing hydrogen atoms at the terminal methyl group (C-6 position) .

Physical and Chemical Properties

N-hexanoyl-L-Homoserine lactone-d3 has several key physical and chemical properties that make it valuable for research applications, as summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight202.27 g/mol
IUPAC Name6,6,6-trideuterio-N-[(3S)-2-oxooxolan-3-yl]hexanamide
InChIInChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3
InChIKeyZJFKKPDLNLCPNP-TUWYYBGVSA-N
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Storage Temperature2-8°C
FormPowder or crystals *
Purity≥99%

*Note: Property derived from non-deuterated analog

SMILES Notation

The SMILES notation for N-hexanoyl-L-Homoserine lactone-d3 is:
[2H]C([2H])([2H])CCCCC(=O)N[C@H]1CCOC1=O

Biological Activity and Mechanism of Action

Role in Quorum Sensing

N-hexanoyl-L-Homoserine lactone-d3 mimics the biological function of natural N-hexanoyl-L-Homoserine lactone, a signaling molecule involved in bacterial quorum sensing. Quorum sensing represents a regulatory system that enables bacteria to control gene expression in response to increasing cell density .

The mechanism involves:

  • Production and release of the signaling molecules

  • Accumulation of these molecules as bacterial population increases

  • Detection of threshold concentrations by specific bacterial receptors

  • Activation of target gene expression when threshold is reached

As an autoinducer, N-hexanoyl-L-Homoserine lactone-d3 interacts with specific receptors within bacterial cells, triggering a series of molecular events that ultimately lead to coordinated gene expression. This molecule can regulate various bacterial behaviors, including virulence factor production, biofilm formation, and other cooperative activities .

Applications in Research

Use as Internal Standard

N-hexanoyl-L-Homoserine lactone-d3 serves primarily as an internal standard for the quantification of C6-HSL by gas chromatography (GC) or liquid chromatography (LC) coupled mass spectrometry. The presence of three deuterium atoms provides a distinct mass shift from the non-deuterated molecule while maintaining nearly identical chromatographic properties, making it ideal for quantitative analysis .

In research studies, a known amount of N-hexanoyl-L-Homoserine lactone-d3 is added to samples before extraction and analysis. For example, researchers have added 400 picomoles of deuterated C6-HSL to 10 ml of culture supernatant as an internal standard for acyl-HSL extraction and subsequent analysis .

Quorum Sensing Studies

The compound is extensively used in quorum sensing research, which has diverse applications including:

  • Regulation of virulence in bacterial infections

  • Prevention of infections in general and in specific conditions like cystic fibrosis

  • Reduction of slime and biofilm formation in commercial agriculture and aquaculture

  • Prevention of food spoilage

  • Management of septicemia in fish

Stability and Environmental Fate

The stability of N-hexanoyl-L-Homoserine lactone-d3 mirrors that of its non-deuterated counterpart. Studies with N-hexanoyl-L-homoserine lactone have shown that the compound is sensitive to alkaline pH, with degradation being temperature-dependent. The half-life varies depending on environmental conditions and presence of degrading enzymes .

In plant environments, the disappearance of N-hexanoyl-L-homoserine lactone varies significantly:

  • Rapid degradation occurs at the root systems of legume plants like clover or Lotus

  • Slow or negligible degradation happens at the root systems of monocots like wheat or corn

  • The degradation appears to be enzymatic in nature and is temperature-dependent

Comparison with Similar Compounds

N-hexanoyl-L-Homoserine lactone-d3 shares structural similarities with various other acyl-homoserine lactones used in bacterial communication. Table 2 presents a comparison with related compounds:

CompoundDescriptionPrimary FunctionReference
N-hexanoyl-L-Homoserine lactone (C6-HSL)Non-deuterated analogQuorum sensing signal molecule
N-(3-Hydroxyhexanoyl)-L-Homoserine lactone (3-OH-C6-HSL)Hydroxylated analogBiologically relevant quormone in Pseudomonas species
N-octanoyl-L-Homoserine lactone (C8-HSL)Longer acyl chainQuorum sensing signal molecule
N-butyryl-L-Homoserine lactone (C4-HSL)Shorter acyl chainQuorum sensing signal molecule
N-(3-oxo-hexanoyl)-L-Homoserine lactone (3-oxo-C6-HSL)Ketone at C3 positionQuorum sensing signal molecule

Research has demonstrated that N-(3-hydroxyhexanoyl)-HSL serves as the biologically relevant signal molecule in several Pseudomonas species, including P. chlororaphis strain 30-84, despite earlier reports suggesting N-hexanoyl-HSL as the primary signal .

SupplierProduct DetailsAvailable QuantitiesStorage RecommendationReference
Santa Cruz BiotechnologyResearch-grade compound1 mg, 5 mgNot specified
Sigma-Aldrich/AA Blocks99% purityNot specified2-8°C
Bertin BioreagentResearch-grade compoundNot specifiedNot specified

These commercial sources provide N-hexanoyl-L-Homoserine lactone-d3 primarily for research applications, particularly as internal standards for mass spectrometry analysis and for quorum sensing studies.

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